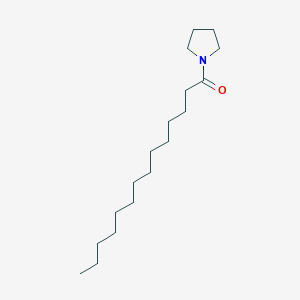

1-(Pyrrolidin-1-yl)tetradecan-1-one

Description

Significance of Pyrrolidine (B122466) Scaffold in Chemical Biology and Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the design of biologically active molecules and a versatile building block in organic synthesis. umn.eduwikipedia.org Its non-planar, puckered conformation provides a three-dimensional framework that can effectively present substituents in defined spatial orientations, which is crucial for molecular recognition and interaction with biological targets. nih.gov This stereochemical richness, often with multiple chiral centers, allows for the creation of a wide array of stereoisomers with distinct biological profiles. nih.gov

The pyrrolidine nucleus is found in numerous natural products, including many alkaloids, and is a core component of the amino acid proline. wikipedia.org This natural prevalence has inspired chemists to incorporate the pyrrolidine motif into a vast number of synthetic compounds with diverse pharmacological activities. umn.edunih.gov In organic synthesis, the pyrrolidine ring can be readily prepared through various cyclization strategies and functionalized at different positions, making it an attractive starting point for the construction of more complex molecular architectures. researchgate.net

Overview of Long-Chain Amide Derivatives in Academic Contexts

Long-chain amide derivatives, particularly those derived from fatty acids, are a class of lipids that have garnered considerable attention in academic research. These molecules play diverse roles in biological systems and have been investigated for their potential as therapeutic agents and formulation excipients. The amide bond provides a stable linkage that is more resistant to hydrolysis compared to an ester bond, a feature that is often desirable in the design of drug candidates and other functional molecules.

The long alkyl chain imparts significant lipophilicity to these derivatives, influencing their solubility, membrane permeability, and interaction with hydrophobic pockets of proteins. Research into long-chain amides has explored their self-assembly properties, their ability to act as organogelators, and their biological activities, which can be modulated by the nature of both the fatty acid and the amine component.

Research Rationale for Investigating 1-(Pyrrolidin-1-yl)tetradecan-1-one

The investigation into this compound is driven by the desire to understand how the combination of a long, saturated acyl chain (tetradecanoyl, or myristoyl) with the cyclic secondary amine, pyrrolidine, influences the molecule's properties and potential applications. The rationale for studying this specific compound stems from a few key areas of interest. Firstly, as an N-acyl pyrrolidine, it serves as a model system for exploring the impact of N-acylation on the chemical and physical characteristics of the pyrrolidine ring. Secondly, the presence of the long C14 alkyl chain suggests potential applications in fields where lipophilicity and surface activity are important, such as in the development of penetration enhancers for transdermal drug delivery or as components of lipid-based formulation systems. The synthesis and characterization of such well-defined amphiphilic structures are fundamental to advancing these fields.

Scope and Objectives of Academic Inquiry

The primary objective of this academic inquiry is to consolidate the available scientific information pertaining exclusively to this compound. The scope is strictly limited to the chemical synthesis, physicochemical properties, and spectroscopic characterization of this compound. This article aims to provide a clear and concise summary of what is known about this molecule from a chemical perspective, without venturing into biological or pharmacological evaluations for which there is limited specific data in the public domain. The overarching goal is to present a foundational reference for this specific N-acyl pyrrolidine, highlighting areas where knowledge is established and where further research may be warranted.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available in the public literature, some basic properties can be inferred from its chemical structure and from data for related compounds.

| Property | Value | Source |

| Molecular Formula | C18H35NO | |

| Molecular Weight | 281.48 g/mol | |

| Physical State | Liquid (at room temperature) | |

| CAS Number | 52707-96-3 |

This table contains data that is generally available from chemical suppliers and databases.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring, typically in the range of 1.8-3.5 ppm. A triplet for the α-methylene group of the acyl chain adjacent to the carbonyl group. A complex multiplet for the other methylene (B1212753) groups of the long alkyl chain, and a terminal methyl group signal around 0.9 ppm. |

| ¹³C NMR | A signal for the amide carbonyl carbon around 170-175 ppm. Signals for the carbons of the pyrrolidine ring. Multiple signals for the carbons of the tetradecanoyl chain. |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the loss of the pyrrolidine ring or parts of the alkyl chain. |

This table describes expected spectroscopic features based on the chemical structure and general principles of spectroscopy.

Structure

3D Structure

Properties

CAS No. |

70974-47-9 |

|---|---|

Molecular Formula |

C18H35NO |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

1-pyrrolidin-1-yltetradecan-1-one |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(20)19-16-13-14-17-19/h2-17H2,1H3 |

InChI Key |

LHCODHVVGGYIOZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)N1CCCC1 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N1CCCC1 |

Other CAS No. |

70974-47-9 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 1-(pyrrolidin-1-yl)tetradecan-1-one, this technique would be employed to verify its molecular formula, C18H35NO.

An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for this purpose. The compound would be expected to protonate under typical ESI conditions, forming the [M+H]+ ion. The exceptional mass accuracy of the instrument allows for the calculated mass of this ion to be matched with the experimentally measured mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C18H35NO |

| Monoisotopic Mass | 281.2719 u |

| [M+H]+ Ion (Calculated) | 282.2797 u |

| [M+Na]+ Ion (Calculated) | 304.2616 u |

| Acceptable Mass Error | < 5 ppm |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for molecules with overlapping resonances like long-chain alkyl compounds.

For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the pyrrolidine (B122466) ring and along the tetradecanoyl chain. The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the two spectra.

Furthermore, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations between protons that are in close proximity, which is particularly useful for confirming the spatial relationship between the pyrrolidine ring and the acyl chain.

Table 2: Representative 2D NMR Correlations for the Pyrrolidinyl Moiety

| 2D NMR Experiment | Correlating Protons/Carbons | Expected Observation |

|---|---|---|

| COSY | H-2' with H-3' | Cross-peak indicating vicinal coupling. |

| HSQC | C-2' with H-2' | Correlation showing direct C-H bond. |

| HMBC | C-1 with H-2' | Correlation across the amide bond. |

| NOESY | H-2' with H-2 | Through-space interaction confirming proximity. |

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for preparative separation. For a compound like this compound, a reversed-phase HPLC method would be the standard approach. This involves a nonpolar stationary phase (typically C18) and a polar mobile phase.

Method development would focus on optimizing the mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve a good separation of the main compound from any impurities. The addition of a small amount of an acid, such as formic acid, can improve peak shape for amide compounds. Detection is typically performed using a UV detector, as the amide chromophore absorbs in the low UV region (around 200-220 nm). A purity assessment is made by integrating the area of all peaks in the chromatogram, with the purity expressed as the percentage of the main peak area relative to the total peak area.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to assess its purity, identify volatile impurities, and characterize potential degradation products that might arise from thermal stress.

The compound would be introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound and any related substances by comparison to spectral libraries or through interpretation of the fragmentation pathways.

Table 4: Expected GC-MS Fragmentation Patterns

| m/z Value | Possible Fragment Ion |

|---|---|

| 281 | [M]+ (Molecular Ion) |

| 266 | [M-CH3]+ |

| 112 | [C7H12N]+ (Pyrrolidinyl fragment) |

| 70 | [C4H8N]+ (Pyrrolidinyl fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This can often be achieved through slow evaporation of a saturated solution or by controlled cooling.

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state, including the planarity of the amide group and the conformation of the long alkyl chain.

Table 5: Hypothetical Crystallographic Data

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.5 Å, c = 30.1 Å, β = 95° |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.05 g/cm³ |

Exploration of Structure Activity Relationships Sar in N Acyl Pyrrolidine Systems

Conformational Analysis and Flexibility of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is not a static, planar structure. It exists in a dynamic equilibrium of puckered conformations, primarily envelope (E) and twist (T) forms. The specific pucker adopted is influenced by the nature and position of substituents on the ring. nih.govacs.org In N-acyl pyrrolidines, the N-acyl group plays a significant role in dictating the ring's conformational preference. researchgate.net The presence of the acyl group tends to favor conformations where substituents at the 2- and 5-positions adopt axial orientations. researchgate.net This restriction in conformational freedom can be crucial for pre-organizing the molecule for optimal binding to a biological target.

Computational studies and NMR analysis have been instrumental in elucidating these conformational preferences. researchgate.netresearchgate.net For instance, in N-acyl-2,5-disubstituted pyrrolidines, the ring often exists in an equilibrium between two main conformational sets. researchgate.net The energy differences between these conformers can be small, necessitating high-accuracy computational methods for reliable analysis. researchgate.net The flexibility of the pyrrolidine ring, while constrained by the N-acyl group, still allows for a degree of adaptability in molecular recognition processes.

Impact of N-Substitution (Tetradecanoyl Moiety) on Molecular Recognition

The N-tetradecanoyl group, a fourteen-carbon saturated acyl chain, is a defining feature of 1-(pyrrolidin-1-yl)tetradecan-1-one. This long, lipophilic chain significantly influences how the molecule interacts with its biological partners.

The length of the N-acyl chain is a critical determinant of biological activity in many N-acyl amine systems. Research on various classes of bioactive molecules has demonstrated that there is often an optimal chain length for maximal potency. For example, in a study of N-acyltriciribine analogues, the N-heptanoyl group was identified as the optimal carbon chain length for anti-HIV-1 activity. nih.gov This suggests that the tetradecanoyl chain in this compound is likely to engage in extensive van der Waals interactions within a hydrophobic binding pocket of a target protein. The length of this chain would be crucial for reaching specific sub-pockets and ensuring a snug fit, thereby enhancing binding affinity.

Substituents on the pyrrolidine ring itself can have a profound impact on the molecule's biological activity, often by influencing the ring's pucker and the orientation of other functional groups. nih.govnih.gov For instance, the introduction of a hydroxyl group at the 4-position of proline, a substituted pyrrolidine, has a greater impact on the cis-trans isomerization of the preceding amide bond than a hydroxyl group at the 3-position. acs.org This highlights the sensitivity of the system to the precise placement of substituents.

In the context of this compound, while the pyrrolidine ring is unsubstituted, understanding these principles is crucial for designing analogs with improved properties. For example, introducing substituents could lock the pyrrolidine ring into a more favorable conformation for binding or introduce new interaction points with a target. However, such modifications can also have unintended consequences. A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives showed that while some fluorinated analogues exhibited potent enzyme inhibition, other substituents like methoxy (B1213986) or tetraethyleneglycol led to reduced or no activity. nih.gov

The basicity of the pyrrolidine nitrogen is also influenced by substituents. nih.gov While the N-tetradecanoyl group in this compound is an amide and thus not basic, modifications to create analogs could re-introduce basicity, which would be affected by ring substituents.

Isosteric and Bioisosteric Modifications of the Tetradecanoyl Group

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize the properties of a lead compound. chem-space.comcambridgemedchemconsulting.comspirochem.com This involves replacing a functional group with another that has similar steric and/or electronic properties, with the aim of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters.

Another approach is the use of conformationally restricted linkers. nih.gov While flexible linkers can sometimes increase potency, they may decrease selectivity. nih.gov Replacing a portion of the flexible alkyl chain with a rigid ring system, such as a phenyl or a bicyclic scaffold, could lock the molecule into a more active conformation and improve selectivity. chem-space.comnih.gov For example, saturated bicyclic molecules have been proposed as bioisosteric replacements for ortho-disubstituted phenyl rings to enhance solubility and reduce lipophilicity. chem-space.com

The table below presents some potential bioisosteric replacements for a long alkyl chain like the tetradecanoyl group.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Long Alkyl Chain | Phenyl or other aromatic rings | Increased rigidity, potential for π-stacking interactions |

| Long Alkyl Chain | Bicyclic systems | Enhanced conformational restriction, improved solubility |

| Long Alkyl Chain | Chains with heteroatoms (O, S) | Altered polarity and metabolic stability |

| Long Alkyl Chain | Fluorinated alkyl chains | Increased metabolic stability, altered lipophilicity |

These modifications represent a rational approach to fine-tuning the properties of this compound and exploring its SAR.

Stereochemical Implications in Molecular Interactions

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. In the case of N-acyl pyrrolidine systems, stereochemistry can arise from chiral centers on the pyrrolidine ring or from atropisomerism due to restricted rotation around single bonds. mdpi.com

While this compound itself is achiral, the principles of stereochemistry are crucial for understanding how substituted analogs might interact. If chiral centers were introduced onto the pyrrolidine ring, the different enantiomers or diastereomers would likely exhibit different biological activities. This is because the spatial arrangement of the substituents would dictate how well the molecule fits into a chiral binding site.

The interplay between the puckering of the pyrrolidine ring and the stereochemistry of its substituents can lead to complex conformational landscapes. For example, in 4-substituted prolines, a cis-substituent can favor an endo pucker, while a trans-substituent can favor an exo pucker, demonstrating the profound influence of stereochemistry on conformation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, can be employed to determine the three-dimensional structure of 1-(Pyrrolidin-1-yl)tetradecan-1-one with high precision. nih.gov Full optimization of the molecule's geometry leads to the identification of the most stable conformation (a true energy minimum), which is crucial for subsequent analyses. nih.gov

From the optimized structure, a range of electronic descriptors can be calculated. The distribution of electron density, for instance, can be visualized through an electrostatic potential map, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other chemical species. Key quantum chemical descriptors and their significance are outlined in the table below.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with biological targets or other molecules. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Provides a detailed view of the charge distribution and helps identify specific atoms likely to be involved in electrostatic interactions. |

These calculations provide a foundational understanding of the molecule's inherent properties, which informs more complex simulations and predictive modeling.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can describe protein motions in atomic detail. nih.gov For a flexible molecule like this compound, with its long tetradecanoyl chain, conformational sampling is essential to explore the accessible three-dimensional arrangements of its atoms.

By simulating the molecule's movements in a solvent environment (typically water), MD can reveal the preferred conformations and the energy barriers between them. Enhanced sampling techniques can be employed to accelerate the exploration of the conformational landscape, which is particularly useful for molecules with many rotatable bonds. nih.gov

When studying ligand-target interactions, MD simulations can be used to observe the stability of the ligand within a binding site and the nature of the interactions formed. These simulations can provide insights into the residence time of the ligand in the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity.

Docking Studies with Hypothetical Biological Targets (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. In the absence of specific clinical data for this compound, docking studies can be performed against hypothetical biological targets to explore its potential interaction profiles. The selection of hypothetical targets would be guided by the structural features of the ligand. For instance, the long lipid chain suggests potential interactions with enzymes or receptors that have hydrophobic binding pockets.

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity. The results of a docking study are typically presented as a binding energy or score, with lower values indicating a more favorable interaction.

A hypothetical docking study of this compound against a generic enzyme with a hydrophobic pocket might yield the results shown in the table below.

Table 2: Hypothetical Docking Results for this compound

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Enzyme A (e.g., a lipase) | -8.5 | LEU, VAL, ILE | Hydrophobic |

| Receptor B (e.g., a GPCR) | -7.2 | PHE, TRP | π-π stacking, Hydrophobic |

| Enzyme C (e.g., a protease) | -6.8 | SER, THR | Hydrogen bond (with carbonyl oxygen) |

Such studies can generate hypotheses about the potential biological roles of the compound and guide further experimental investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related pyrrolidine (B122466) derivatives with known biological activity against a specific target. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov The predictive power of the resulting QSAR model is rigorously validated using techniques like cross-validation and external validation. nih.gov A well-validated QSAR model can be invaluable for lead optimization in drug discovery, helping to prioritize which new analogs to synthesize and test. mdpi.com

Mechanistic Investigations of Biochemical Interactions in Vitro and Non Human in Vivo

Exploration of Enzyme Inhibition and Modulation (e.g., translocases, hydrolases)

No specific studies have been identified that investigate the effect of 1-(Pyrrolidin-1-yl)tetradecan-1-one on enzymes such as translocases or hydrolases. Research into other novel pyrrolidine (B122466) derivatives has sometimes revealed inhibitory activity against enzymes like inorganic pyrophosphatase, but no such data exists for this particular compound. nih.gov The investigation of a compound's ability to inhibit or modulate enzyme activity is a critical step in determining its potential biological role.

Receptor Binding and Signaling Pathway Modulation Studies

There is no available research detailing the interaction of this compound with any biological receptors or its effect on signaling pathways.

Interaction with Cellular Components (e.g., membranes, proteins)

The amphipathic nature of this compound, with its long lipid tail, strongly suggests a potential for interaction with cellular membranes. Such interactions are a crucial aspect of a drug's pharmacokinetics and can influence membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govnih.govrsc.org Studies on other lipophilic molecules have demonstrated their ability to insert into and perturb lipid bilayers. mdpi.commdpi.com Similarly, interactions with intracellular proteins are fundamental to the mechanism of many compounds. mdpi.comnih.gov Despite these theoretical possibilities, no specific experimental data on the interaction of this compound with cellular membranes or proteins has been published.

Target Identification and Validation Approaches in Research Models

Target identification and validation are essential processes in drug discovery to confirm the molecular target responsible for a compound's biological effect. This often involves techniques like affinity chromatography, genetic methods, or computational modeling. As there are no published reports on the biological activity of this compound, no target identification or validation studies have been undertaken.

Synthesis and Academic Evaluation of 1 Pyrrolidin 1 Yl Tetradecan 1 One Derivatives and Analogues

Systematic Modification of the Tetradecanoyl Chain

The tetradecanoyl (myristoyl) chain, a 14-carbon saturated fatty acyl group, is a crucial component of 1-(Pyrrolidin-1-yl)tetradecan-1-one that significantly influences its physicochemical properties and biological activity. Researchers have systematically modified this chain to probe its role in molecular interactions.

Introduction of Functional Groups (e.g., hydroxyl, halogen, unsaturation)

The introduction of functional groups into the long alkyl chain of fatty acid amides can profoundly impact their biological activity by altering polarity, conformation, and potential for hydrogen bonding.

In studies of related long-chain fatty acid pyrrolidide amides, such as those investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), the acyl chain was modified to incorporate various functionalities. nih.gov While the specific parent compound in these studies was often a C16 (palmitoyl) derivative, the principles of modification are directly applicable to the C14 tetradecanoyl chain. For instance, researchers have synthesized analogues where the terminal part of the acyl chain is replaced with substituted aromatic groups. nih.govnih.gov

One notable modification involves introducing unsaturation and rigidity. A derivative incorporating a rigid 4-phenylcinnamoyl group in place of a flexible alkyl chain was developed and showed significant inhibitory potency against NAAA. nih.gov The synthesis of such compounds typically involves the coupling of pyrrolidine (B122466) with the corresponding modified carboxylic acid using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov

Furthermore, the introduction of a simple polar substituent, such as a hydroxyl group, has been shown to enhance the inhibitory potency of certain fatty acid amide derivatives, suggesting that targeted hydroxylation of the tetradecanoyl chain could be a valuable strategy for modulating activity. nih.gov The synthesis of hydroxylated pyrrolidines has been achieved through methods like nitrogen-centered radical cyclizations, offering pathways to create such functionalized building blocks. nih.govnih.gov

Table 1: Examples of Functional Group Modifications on Related Fatty Acid Pyrrolidide Chains

| Modification Type | Example Functional Group | Synthetic Approach | Observed Impact (in related series) | Reference |

| Unsaturation & Rigidity | 4-phenylcinnamoyl | Amide coupling with the corresponding acid | Potent NAAA inhibition | nih.gov |

| Aromatic Substitution | Terminal phenyl group | Amide coupling with the corresponding acid | Influences inhibitor activity | nih.govnih.gov |

| Polar Group Introduction | Hydroxyl (OH) | Amide coupling with hydroxylated acid | Can increase inhibitory potency | nih.gov |

Chain Shortening and Lengthening Studies

The length of the fatty acyl chain is a critical determinant of the biological activity of lipid-like molecules, affecting their ability to fit into hydrophobic binding pockets of target proteins. acs.org Studies have directly compared pyrrolidine amides with varying fatty acid chain lengths to elucidate these structure-activity relationships.

Research on the antibacterial properties of fatty acid amides has involved the synthesis and evaluation of a series of N-acylpyrrolidines, including those derived from lauric acid (C12), myristic acid (C14), and palmitic acid (C16). researchgate.net In this context, the myristic acid derivative (MYPY), which is this compound, was synthesized and its activity was compared to its shorter and longer chain counterparts. researchgate.net

Table 2: Comparison of Pyrrolidine Amides with Varying Acyl Chain Lengths

| Compound Name | Acyl Chain | Chain Length | Biological Context of Study | Reference |

| Lauric Acid Pyrrolidide (LAPY) | Lauroyl | C12 | Antibacterial Activity | researchgate.net |

| Myristic Acid Pyrrolidide (MYPY) | Myristoyl (Tetradecanoyl) | C14 | Antibacterial Activity | researchgate.net |

| Palmitic Acid Pyrrolidide (PAPY) | Palmitoyl | C16 | Antibacterial Activity | researchgate.net |

Derivatization of the Pyrrolidine Ring

The pyrrolidine ring is another key site for structural modification. Changes to the ring can alter the compound's conformation, basicity, and interactions with biological targets.

Substituent Introduction on Pyrrolidine Carbons

Introducing substituents onto the carbon atoms of the pyrrolidine ring can create chiral centers and provide vectors for additional interactions within a binding site. General synthetic methods have been developed that allow for the construction of highly substituted and structurally complex pyrrolidine architectures. nih.govacs.org

One powerful strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo cycloaddition reactions to form polysubstituted pyrrolidines. nih.govacs.org While these methods are general, they provide a clear pathway for creating analogues of this compound with substituents at various positions on the pyrrolidine ring. For example, this approach allows for the synthesis of pyrrolidines with substituents at the 2, 3, 4, and 5 positions. nih.gov The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates further demonstrates the feasibility of creating complex substitution patterns on the pyrrolidine nucleus. nih.gov

Ring Expansion or Contraction to Related Heterocycles

In the study of fatty acid amides against Listeria monocytogenes, researchers synthesized and compared the myristic acid derivative of pyrrolidine (MYPY) with the myristic acid derivative of piperidine (B6355638) (MYPIP). researchgate.net This direct comparison allows for an evaluation of the effect of expanding the ring from five to six members. Such modifications can influence the compound's activity, as the change in ring size alters the spatial orientation of the acyl chain relative to the amine. nih.gov The synthesis of these analogues is straightforward, typically involving the acylation of the corresponding cyclic amine (pyrrolidine or piperidine) with myristoyl chloride or myristic acid activated with a coupling agent. researchgate.net

Table 3: Comparison of Myristoyl Amides with Different Heterocyclic Rings

| Compound Name | Heterocyclic Ring | Ring Size | Biological Context of Study | Reference |

| Myristic Acid Pyrrolidide (MYPY) | Pyrrolidine | 5-membered | Antibacterial Activity | researchgate.net |

| Myristic Acid Piperidide (MYPIP) | Piperidine | 6-membered | Antibacterial Activity | researchgate.net |

Exploration of Hybrid Molecules Incorporating Pyrrolidin-1-yltetradecan-1-one Moiety

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is an efficient strategy in drug design to create multi-target agents or to enhance the properties of a known bioactive scaffold. mdpi.comnih.gov The this compound moiety can be considered a pharmacophore or a lipophilic tail that can be incorporated into hybrid molecules.

While specific examples of hybrid molecules based directly on this compound are not extensively documented in the reviewed literature, the principles of their design are well-established. Such a strategy could involve linking the pyrrolidine-amide scaffold to other biologically active molecules. For instance, a hybrid could be designed by attaching a known therapeutic agent to either the terminus of the tetradecanoyl chain or to one of the carbons on the pyrrolidine ring.

The design of such hybrids would be guided by the desired therapeutic goal. For example, in developing novel antineoplastic agents, moieties like naphthoquinone have been used as a core to which other fragments are attached. mdpi.comumn.edu Similarly, the pyrrolidin-1-yltetradecan-1-one structure could be linked to a molecule with known anticancer, anti-inflammatory, or neuroprotective properties to create a novel chemical entity with a potentially synergistic or multi-target profile. nih.govnih.gov The synthesis would likely involve functionalizing one part of the molecule to create a reactive handle (e.g., an azide, alkyne, or carboxylic acid) that can be coupled to the other pharmacophore using established bioconjugation or click chemistry techniques.

Analytical Characterization of Novel Derivatives

The definitive identification and structural confirmation of newly synthesized chemical entities are paramount in chemical research. For novel derivatives of this compound, a comprehensive suite of analytical techniques would be employed to unambiguously determine their molecular structure, purity, and stereochemistry. This process relies on the foundational principles of spectroscopy and spectrometry to provide a complete molecular profile.

The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and often infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra would be acquired for any new derivative.

¹H NMR: This technique provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For a hypothetical derivative, one would expect to see characteristic signals corresponding to the protons on the pyrrolidine ring and the long tetradecanoyl chain. The integration of these signals would confirm the ratio of protons in different parts of the molecule.

¹³C NMR: A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Key signals would include the carbonyl carbon (C=O) of the ketone group, carbons of the pyrrolidine ring, and the series of methylene (B1212753) (-CH₂-) carbons in the aliphatic chain. researchgate.net The chemical shifts of carbons near any new functional groups would be critical for confirming the derivative's structure.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the precise placement of any modifications on the parent structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. nih.gov For a novel derivative, the molecular formula derived from an HRMS measurement (e.g., via ESI-QTOF) must match the expected formula for the synthesized compound. wvu.edu

Fragmentation Analysis: The way a molecule breaks apart upon ionization (e.g., through electron ionization in GC-MS or collision-induced dissociation in MS/MS) provides a fingerprint that helps confirm its structure. nih.govshimadzu.com For derivatives of this compound, characteristic fragmentation would likely involve cleavage at the alpha position to the carbonyl group and fragmentation of the pyrrolidine ring. researchgate.netyoutube.com The resulting fragments, such as an iminium cation from the pyrrolidine moiety, are diagnostic for this class of compounds. nih.gov

Hypothetical Analytical Data

While specific data for novel derivatives of this compound is not available, a hypothetical data table illustrates how such information would be presented. The table below is based on the characterization of related pyrrolidine-containing compounds and general spectroscopic principles.

| Compound Name | Molecular Formula | Technique | Key Findings / Signals |

| This compound | C₁₈H₃₅NO | ¹³C NMR | δ ~172 ppm (C=O); δ ~46 ppm (N-CH₂); δ ~20-30 ppm (-CH₂- chain) nih.gov |

| HRMS | [M+H]⁺: Expected value consistent with C₁₈H₃₆NO⁺ nih.gov | ||

| Hypothetical Derivative: 1-(Pyrrolidin-1-yl)-12-hydroxytetradecan-1-one | C₁₈H₃₅NO₂ | ¹H NMR | New multiplet signal around δ 3.6 ppm (-CH(OH)-) |

| ¹³C NMR | New signal around δ 70 ppm (-CH(OH)-) | ||

| IR | Broad absorption band around 3400 cm⁻¹ (O-H stretch) | ||

| HRMS | [M+H]⁺: Expected value consistent with C₁₈H₃₆NO₂⁺ |

This structured analytical approach ensures that any newly synthesized derivative is rigorously and unambiguously identified, which is a prerequisite for any further academic evaluation or application.

Biochemical and Cellular Research Applications Excluding Therapeutic or Safety

Development as Molecular Probes for Biological Research

No studies describing the development or use of 1-(Pyrrolidin-1-yl)tetradecan-1-one as a molecular probe were found.

Use in In Vitro Assay Systems for Mechanistic Elucidation

There is no available information on the application of this compound in in vitro assays to elucidate biological mechanisms.

Application in Cell-Based Models for Pathway Investigation (e.g., cell-based screening)

No research could be located that details the use of this compound in cell-based models for the investigation of cellular pathways.

Potential as Tool Compounds for Target Validation Studies

There are no published studies suggesting the potential of this compound as a tool compound for target validation.

Table of Mentioned Compounds

Environmental and Microbial Degradation Studies Excluding Human Metabolism

Biotransformation Pathways in Environmental Isolates (e.g., bacterial, fungal)

Future research should focus on isolating bacteria and fungi from contaminated environments and assessing their ability to transform 1-(Pyrrolidin-1-yl)tetradecan-1-one. Such studies would aim to elucidate the metabolic pathways involved, identifying the series of biochemical reactions that microorganisms use to alter the chemical structure of the compound. This could involve processes such as hydroxylation, oxidation, or hydrolysis of the amide bond.

Enzymatic Mechanisms of Degradation (e.g., amidase activity)

Given the chemical structure of this compound, which contains an amide linkage, it is plausible that amidase enzymes could play a role in its degradation. Future enzymatic studies should investigate the potential for amidases or other hydrolases to cleave the bond between the pyrrolidine (B122466) ring and the tetradecanoyl chain. Research could involve screening microbial enzymes for activity against this compound and characterizing the kinetics and substrate specificity of any identified enzymes.

Environmental Fate and Persistence Modeling in Research Contexts

Once experimental data on the physical-chemical properties and degradation rates of this compound become available, environmental fate and persistence models can be employed. These computational models use parameters such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with degradation half-lives, to predict the compound's distribution, persistence, and potential for long-range transport in the environment.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how 1-(Pyrrolidin-1-yl)tetradecan-1-one interacts with biological targets is fundamental to elucidating its function. Future research will likely leverage advanced spectroscopic techniques capable of monitoring these interactions in real-time and within a physiologically relevant context. youtube.com

Techniques such as real-time in-cell Nuclear Magnetic Resonance (NMR) spectroscopy offer the ability to observe protein folding, conformational changes, and ligand binding at atomic resolution directly within living cells. usf.edu Applying this to this compound could reveal its intracellular targets and the kinetics of their engagement. usf.edu Another promising method is Transient Induced Molecular Electronic Spectroscopy (TIMES), a label-free and immobilization-free technique that detects protein-ligand binding through signals generated by surface electric polarization, providing crucial information under physiological conditions. oup.com

Furthermore, fluorescence-based techniques, including those that monitor resonance energy transfer or utilize single-molecule fluctuation and localization, are powerful tools for quantitative protein interaction analysis in living cells. nih.gov A novel real-time proximity assay that combines interaction analysis with fluorescence quenching could be employed to study the binding kinetics and proximity of this compound to cell surface receptors. nih.gov

Table 1: Potential Spectroscopic Techniques for Future Studies

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| In-Cell NMR | Atomic-resolution structural and dynamic data of ligand-protein interactions in living cells. epa.gov | Identifying intracellular protein targets and determining binding kinetics. |

| TIMES | Label-free, real-time detection of protein-ligand binding in solution. oup.com | Characterizing interactions with soluble proteins or receptors without modification. |

| FRET/FLIM | Proximity and interaction dynamics between fluorescently-labeled molecules. nih.gov | Visualizing colocalization and interaction with specific cellular components. |

| LigandTracer® | Real-time binding kinetics (association/dissociation rates) on living cells. nih.gov | Quantifying the affinity of the compound for cell surface receptors. |

Integration with "Omics" Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding

To build a comprehensive picture of the biological role of this compound, a systems-level approach integrating various "omics" technologies will be indispensable. acs.org Such strategies are crucial for moving from a single compound-target interaction to understanding its network-wide effects. mdpi.com

Metabolomics, using techniques like mass spectrometry and NMR, could identify changes in the cellular metabolic profile upon exposure to the compound, revealing the pathways it modulates. nih.govmdpi.com Proteomics would enable the identification of proteins whose expression levels or post-translational modification states change, offering clues to the compound's mechanism of action. mdpi.com This multi-analyte approach provides a functional overview of cellular networks. mdpi.com

The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal complex connections between a compound and its resulting phenotype. acs.org For instance, a multi-omics study could connect the modulation of a specific enzymatic pathway by this compound to downstream changes in gene expression and metabolite concentrations, providing a holistic view of its cellular impact. mdpi.com Ultimately, single-cell multi-omics technologies could even allow for the simultaneous analysis of the genome, transcriptome, and metabolome from an individual cell, offering unprecedented resolution into the compound's effects on heterogeneous cell populations. acs.org

Artificial Intelligence and Machine Learning in Predictive Design and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and drug discovery by accelerating the identification of new chemical entities and predicting their properties. nih.govbioactivelipids.org These computational tools hold immense promise for the future study of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML can be applied. nih.gov By developing models based on a series of related amide or pyrrolidine (B122466) derivatives, researchers can predict the biological activity of new, unsynthesized analogs of this compound. nih.govyoutube.com This allows for the computational screening of vast chemical spaces to identify molecules with potentially enhanced potency or improved pharmacokinetic properties. bioactivelipids.org ML algorithms like support vector machines and random forests have been successfully used to create robust QSAR models for amide derivatives. youtube.com

Beyond QSAR, AI can assist in de novo drug design, generating novel molecular structures with desired properties. nih.govmdpi.com By training generative models on large chemical databases, it would be possible to design new fatty acid amides with specific predicted activities, optimizing the acyl chain length, saturation, and substitutions on the pyrrolidine ring for a desired biological outcome. mdpi.com These approaches can significantly streamline synthetic efforts and reduce the time and cost associated with discovering lead compounds. nih.gov

Table 2: Illustrative AI/ML-Driven SAR Exploration

| Derivative of this compound | Modification | Predicted Activity (Hypothetical) | Rationale based on General Models |

|---|---|---|---|

| Analog 1 | C16 Acyl Chain | Increased Potency | Long-chain fatty amides show chain-length dependent activity. youtube.com |

| Analog 2 | 3-hydroxy-pyrrolidine | Altered Target Specificity | Introduction of polar groups on the pyrrolidine ring can modify binding. nih.govkisti.re.kr |

| Analog 3 | C14:1 (unsaturated) | Modified Membrane Interaction | Unsaturation in the acyl chain affects lipid packing and membrane fluidity. youtube.com |

Exploration of Novel Synthetic Pathways and Biocatalysis

While classical chemical synthesis can produce this compound, future research will likely focus on more efficient, sustainable, and innovative synthetic methods, particularly those involving biocatalysis. nih.gov The amide bond is central to pharmaceuticals, and green, enzyme-catalyzed methods for its formation are of significant interest. nih.gov

Enzymes such as lipases, acyltransferases, and ATP-dependent amide bond synthetases (ABS) offer powerful alternatives to traditional chemical coupling agents. nih.govnih.gov Biocatalytic methods often proceed under mild, aqueous conditions with high selectivity, reducing waste and avoiding the need for protecting groups. nih.govnih.gov For example, a carboxylic acid reductase (CAR) has been shown to catalyze amide bond formation between fatty acids and amines with high selectivity. nih.gov The ABS enzyme McbA has also demonstrated a broad substrate scope, making it a candidate for synthesizing various amides. nih.gov

Directed evolution can be used to engineer enzymes with tailored properties for non-natural substrates, such as those required to synthesize specific N-acylpyrrolidines. epa.gov An engineered cytochrome P411 variant, for instance, has been developed to construct chiral pyrrolidines via intramolecular C-H amination, highlighting the power of creating new-to-nature biocatalysis for complex molecule synthesis. epa.gov Exploring these enzymatic platforms could lead to highly efficient and stereoselective syntheses of novel derivatives of this compound.

Collaborative Research Opportunities in Interdisciplinary Fields

The study of this compound is inherently interdisciplinary, bridging organic chemistry, biochemistry, pharmacology, and computational science. As a bioactive lipid, it is of interest to researchers in fields studying inflammation, cancer, and neuroscience, where lipid mediators play crucial roles. youtube.com

Collaborations between synthetic chemists and biologists are essential. Chemists can design and synthesize novel analogs, while biologists and pharmacologists can test their activity in cellular and animal models. For example, the study of bioactive lipids and their derivatives as potential therapeutics for autoimmune diseases or as components in drug delivery systems represents a major collaborative opportunity.

Furthermore, the intersection with materials science is an emerging avenue. Long-chain fatty acid amides have been investigated as phase change materials for thermal energy storage, suggesting non-biological applications that could be explored. nih.gov The unique physicochemical properties of this compound could be leveraged in the development of novel biomaterials or nanomedicines, such as lipid nanoparticles for vaccine delivery. Fostering such interdisciplinary projects will be key to unlocking the full scientific potential of this and related molecules. youtube.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Pyrrolidin-1-yl)tetradecan-1-one, and what factors influence their efficiency?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions . For example:

- Nucleophilic substitution : Reacting tetradecan-1-one derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 150°C) .

- Aldol condensation : Using aldehydes/ketones in basic media to form the ketone backbone, followed by functionalization with pyrrolidine .

Key factors affecting efficiency include solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (prevents side reactions), and reagent purity. Yields for analogous piperidine derivatives reach 93% under optimized conditions, suggesting similar potential for pyrrolidine analogs .

Q. How can spectroscopic techniques such as NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies pyrrolidine protons (δ ~3.3 ppm for N-CH₂ and ~1.9 ppm for CH₂ groups) and the ketone carbonyl (δ ~208 ppm). Comparative studies with piperidine analogs show distinct splitting patterns due to ring size differences .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 295.5 (C₁₉H₃₇NO) confirm molecular weight. Fragmentation patterns (e.g., loss of pyrrolidine moiety) validate structural integrity .

- HPLC/TLC : Monitors reaction progress and purity (>98% by HPLC, using C18 columns and acetonitrile/water gradients) .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Lipophilic due to the long alkyl chain; soluble in DCM, DMF, and toluene. Determined via saturation solubility assays .

- Stability : Stable under inert storage (N₂ atmosphere, -20°C). Thermal gravimetric analysis (TGA) shows decomposition >200°C .

- LogP : Estimated at ~4.2 (using shake-flask method), indicating high membrane permeability .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, and how can target engagement studies validate its effects?

- Methodological Answer : The pyrrolidine ring and ketone group enable interactions with enzymes/receptors (e.g., GPCRs or kinases). Strategies include:

- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-GTPγS for GPCRs) .

- Mutagenesis : Identify critical binding residues by comparing wild-type vs. mutant receptor activity .

- Structural analogs : Compare activity with piperidine derivatives to assess ring size impact (e.g., piperidine analogs show higher DPP-IV inhibition) .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across experimental models?

- Methodological Answer :

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature) .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified alkyl chains or heterocycles to isolate critical moieties .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in lipid-rich tissues due to logP) .

Q. What computational approaches predict interactions between this compound and its biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses with targets (e.g., COX-2). Validate with free energy calculations (MM-GBSA) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability and hydrogen bonding patterns .

- Pharmacophore modeling : Identify essential features (e.g., ketone oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .

Data Contradiction Analysis

- Example : Conflicting solubility reports may arise from solvent polarity differences. Address via standardized protocols (e.g., USP methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.